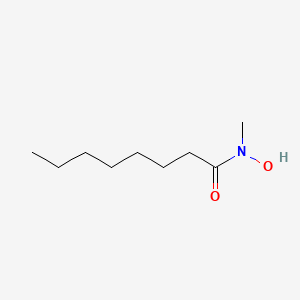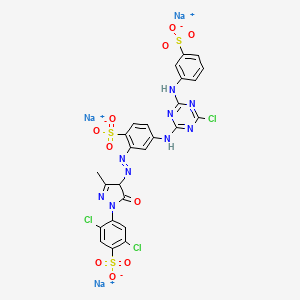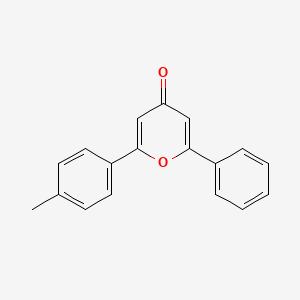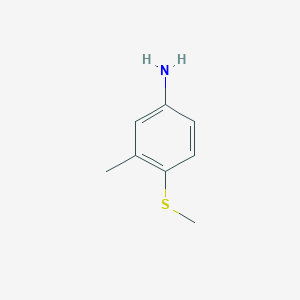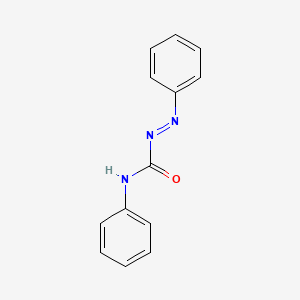
1,1'-Biphenyl, 4-chloro-3'-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, 4-chloro-3’-methoxy- is an organic compound that belongs to the biphenyl family It is characterized by the presence of a biphenyl core with a chlorine atom at the 4-position and a methoxy group at the 3’-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 4-chloro-3’-methoxy- can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 4-chloro-3’-methoxy- typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Biphenyl, 4-chloro-3’-methoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to a hydrogen atom, resulting in the formation of 1,1’-Biphenyl, 3’-methoxy-.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH₂) or thiourea (NH₂CSNH₂).
Major Products:
Oxidation: Formation of 4-chloro-3’-methoxybenzaldehyde or 4-chloro-3’-methoxybenzoic acid.
Reduction: Formation of 1,1’-Biphenyl, 3’-methoxy-.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1’-Biphenyl, 4-chloro-3’-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl, 4-chloro-3’-methoxy- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and chloro substituents can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the biphenyl core can participate in π-π interactions, further modulating its activity.
Comparaison Avec Des Composés Similaires
1,1’-Biphenyl, 4-chloro-: Similar structure but lacks the methoxy group.
1,1’-Biphenyl, 4-methoxy-: Similar structure but lacks the chlorine atom.
1,1’-Biphenyl, 3-chloro-4-methoxy-: Similar structure with different positions of the chlorine and methoxy groups.
Uniqueness: 1,1’-Biphenyl, 4-chloro-3’-methoxy- is unique due to the specific positioning of the chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups can create a unique electronic environment, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
66175-36-8 |
|---|---|
Formule moléculaire |
C13H11ClO |
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
1-chloro-4-(3-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H11ClO/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9H,1H3 |
Clé InChI |
OCRMINNUJBSIRA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


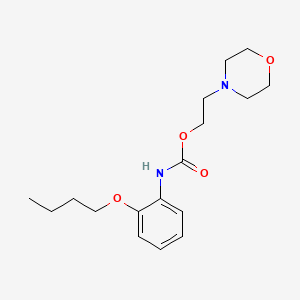

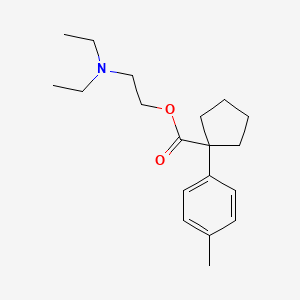

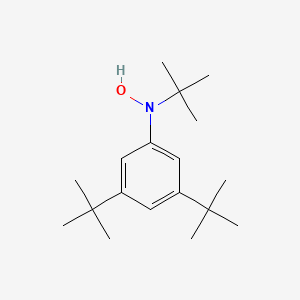
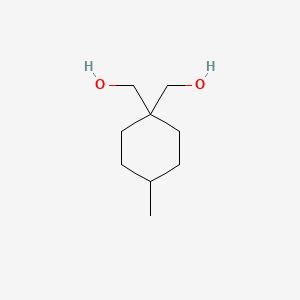
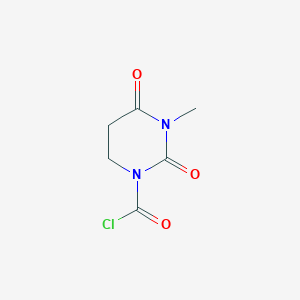
![(E,E)-1,1'-[1,2-Bis(2-phenylhydrazinylidene)ethane-1,2-diyl]bis(phenyldiazene)](/img/structure/B14476741.png)
